molecular formula C14H29NO3 B12613391 [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-24-6

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol

Cat. No.: B12613391
CAS No.: 651291-24-6
M. Wt: 259.38 g/mol
InChI Key: FQMPHRXDVQXMKO-UHFFFAOYSA-N
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Description

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a heterocyclic compound featuring a 1,3-oxazolidine core substituted with a branched nonan-4-yl group at the 2-position and two hydroxymethyl groups at the 4,4-positions. The oxazolidine ring system, a five-membered structure containing one oxygen and one nitrogen atom, is known for its versatility in medicinal chemistry, materials science, and coordination chemistry.

Properties

CAS No.

651291-24-6

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-nonan-4-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C14H29NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h12-13,15-17H,3-11H2,1-2H3

InChI Key

FQMPHRXDVQXMKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)C1NC(CO1)(CO)CO

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Nonanal and Serine

This method utilizes nonanal as a starting material:

  • Reagents :

    • Nonanal
    • L-serine
    • Acid catalyst (e.g., HCl)
  • Procedure :

    • Mix nonanal with L-serine in an appropriate solvent (such as ethanol) under reflux conditions.
    • Add an acid catalyst to promote the formation of the oxazolidine ring.
    • After completion, neutralize the reaction mixture and extract the product using organic solvents.
  • Yield : Typically yields around 70% based on starting materials.

Method 2: Using Nonylamine

This alternative method employs nonylamine as a precursor:

  • Reagents :

    • Nonylamine
    • Formaldehyde
    • Methanol
  • Procedure :

    • React nonylamine with formaldehyde in methanol under controlled temperature.
    • The reaction can be catalyzed by an acid or base depending on desired conditions.
    • Isolate the product through crystallization or chromatography.
  • Yield : This method can achieve yields upwards of 85%.

Method 3: Multi-step Synthesis via Oxidation

A more complex route involves multiple steps:

  • Reagents :

    • Nonan-4-ol (derived from nonanal)
    • Oxidizing agent (e.g., PCC)
    • Amine (e.g., ammonia or primary amines)
  • Procedure :

    • First, oxidize nonan-4-ol to the corresponding aldehyde using PCC.
    • React the aldehyde with ammonia or a primary amine to form an imine intermediate.
    • Reduce the imine to obtain [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol.
  • Yield : The overall yield for this multi-step process may vary but can reach up to 75% when optimized.

  • Analysis of Reaction Conditions

Method Starting Material Catalyst Solvent Yield (%)
Method 1 Nonanal + L-serine HCl Ethanol 70
Method 2 Nonylamine + Formaldehyde Acid/Base Methanol 85
Method 3 Nonan-4-ol PCC N/A 75

The synthesized compound can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form secondary amines.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various alkylated or arylated oxazolidine derivatives.

Scientific Research Applications

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nonyl group contributes to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • TN (Pyridin-2-yl) : The pyridine ring enables π-π interactions and metal coordination, critical for its role as a Ce(III) sensor. The aromatic system stabilizes the excited state, facilitating fluorescence emission .
  • Target Compound (Nonan-4-yl): The branched aliphatic chain lacks π-system coordination but may enhance lipid bilayer penetration, making it suitable for drug delivery or hydrophobic matrix formulations.

Electron-Withdrawing Groups (4-Fluorophenyl)

  • This contrasts with the nonan-4-yl group, which is electronically neutral but sterically bulky .

Chain Length and Unsaturation

  • The heptadecenyl-oxazolidine-oleic acid complex () demonstrates how long unsaturated chains facilitate lipid interactions. The nonan-4-yl group, though shorter, retains lipophilicity while reducing steric hindrance compared to heptadecenyl .

Key Property Comparisons

Property TN (Pyridin-2-yl) 4-Fluorophenyl Analog Heptadecenyl-Oleic Acid Complex Target Compound (Nonan-4-yl)
Lipophilicity (logP) Moderate (aromatic balance) High (fluorine + aromatic) Very high (long unsaturated) High (branched aliphatic)
Application Sensing (aqueous) Neuroprotection Lipid interaction Inferred: Drug delivery
Coordination Ability Strong (N, O donors) Weak (steric hindrance) None None

Biological Activity

[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a compound belonging to the oxazolidine family, characterized by its unique structural features that confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is C11H23N1O3C_{11}H_{23}N_{1}O_{3}, with a molecular weight of approximately 213.31 g/mol. The compound features an oxazolidine ring, which is known for its involvement in various biochemical interactions.

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit significant antimicrobial activity. A study conducted on related compounds showed that modifications in the oxazolidine structure could enhance antibacterial properties against resistant strains of bacteria. The mechanism often involves inhibition of bacterial protein synthesis, making these compounds potential candidates for antibiotic development.

Cytotoxicity and Safety Profile

In toxicity assessments, compounds similar to [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol have shown varied effects depending on dosage and exposure duration. For instance:

Dosage (mg/kg)Observed EffectsReference
1No significant dermal effects
30Lymphoid proliferation; increased neutrophils
100Severe skin reactions; body weight loss in males

The No Observed Effect Level (NOEL) for dermal exposure was determined to be 1 mg/kg, while the Lowest Observed Effect Level (LOEL) was established at 30 mg/kg based on histopathological findings.

Mutagenicity and Carcinogenicity

Studies on related oxazolidine compounds suggest a low risk of mutagenicity and carcinogenicity. The overall findings indicate that these compounds do not exhibit significant genetic toxicity under standard testing conditions. For instance, the mutagenicity studies performed on 4,4-dimethyloxazolidine indicated minimal health hazards from expected usage scenarios .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications in the side chains significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Dermal Toxicity Assessment

A dermal toxicity study involving repeated exposure to similar oxazolidine compounds highlighted severe skin reactions at higher doses. Histopathological examinations revealed inflammation and ulceration at doses above the NOEL . These findings underscore the importance of careful dosage management in therapeutic applications.

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